6-Ethyl-4-methoxy-2-pyranone
Overview
Description
6-Ethyl-4-methoxy-2-pyranone is an organic compound with the molecular formula C8H10O3. It belongs to the class of pyranones, which are six-membered cyclic esters.
Mechanism of Action
Target of Action
It’s known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrones are a class of six-membered conjugated cyclic esters possessing reactivity similar to lactones and 1,3-dienes . They exist in two isomeric forms, α -pyrone and γ -pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring . It has been reported that the C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .
Pharmacokinetics
It’s known that these compounds have good bioavailability, low molecular weight, simple structure, and low production cost , which suggests favorable pharmacokinetic properties.
Result of Action
Pyrone-based compounds are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-methoxy-2-pyranone . For instance, the compound should be stored in a sealed, dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-ethyl-4-methoxy-2-pyranone involves a dehydration reaction. Initially, methoxyethanone is reacted with ammonium sulfate to form the corresponding pyran compound. The resulting compound is then co-reacted with acetic acid and ammonium sulfate to obtain the target product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar dehydration reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-4-methoxy-2-pyranone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound exhibits biological activities, making it a candidate for drug development.
Medicine: Its derivatives have shown promise in antimicrobial and anticancer research.
Comparison with Similar Compounds
4-Methoxy-2-pyranone: Similar in structure but lacks the ethyl group.
6-Methyl-4-methoxy-2-pyranone: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 6-Ethyl-4-methoxy-2-pyranone is unique due to the presence of both an ethyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its similar counterparts .
Properties
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106950-13-4 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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